N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Physicochemical property differentiation Ligand lipophilicity efficiency Drug-likeness

N-(4-Butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-35-6) is a fully synthetic, single‑molecular entity belonging to the 1,4‑dihydropyridine amide class, structurally characterised by a 6‑oxo‑1,6‑dihydropyridine‑3‑carboxamide core bearing a 4‑butylphenyl group at the carboxamide nitrogen and a 3‑nitrobenzyl substituent at N‑1. The compound is documented in PubChem (CID with a molecular weight of 405.4 g·mol⁻¹, a computed XLogP3‑AA of 4.1, a topological polar surface area of 95.2 Ų, 1 hydrogen‑bond donor, 4 hydrogen‑bond acceptors, and 7 rotatable bonds.

Molecular Formula C23H23N3O4
Molecular Weight 405.454
CAS No. 899741-35-6
Cat. No. B2445345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS899741-35-6
Molecular FormulaC23H23N3O4
Molecular Weight405.454
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C23H23N3O4/c1-2-3-5-17-8-11-20(12-9-17)24-23(28)19-10-13-22(27)25(16-19)15-18-6-4-7-21(14-18)26(29)30/h4,6-14,16H,2-3,5,15H2,1H3,(H,24,28)
InChIKeyKVNMWYFSPXABSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-35-6): Procurement-Relevant Chemical Identity and Physicochemical Profile


N-(4-Butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 899741-35-6) is a fully synthetic, single‑molecular entity belonging to the 1,4‑dihydropyridine amide class, structurally characterised by a 6‑oxo‑1,6‑dihydropyridine‑3‑carboxamide core bearing a 4‑butylphenyl group at the carboxamide nitrogen and a 3‑nitrobenzyl substituent at N‑1 [1]. The compound is documented in PubChem (CID 18582692) with a molecular weight of 405.4 g·mol⁻¹, a computed XLogP3‑AA of 4.1, a topological polar surface area of 95.2 Ų, 1 hydrogen‑bond donor, 4 hydrogen‑bond acceptors, and 7 rotatable bonds [1]. These computed descriptors place the molecule in a moderately lipophilic, low‑HBD chemical space characteristic of orally bioavailable small molecules, yet procurement‑grade differentiation from closely related 6‑oxo‑1,6‑dihydropyridine‑3‑carboxamides hinges on the specific combination of the para‑n‑butylphenyl amide and the meta‑nitrobenzyl N‑1 substituent, a pairing that is not widely represented in commercial screening libraries [2].

N-(4-Butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Why In‑Class Nitrophenyl‑Dihydropyridine Amides Cannot Be Treated as Interchangeable Procurement Items


The 6‑oxo‑1,6‑dihydropyridine‑3‑carboxamide scaffold is synthetically versatile, and a large number of analogues exist that differ solely by the aryl substituent on the amide nitrogen, the N‑1 benzyl group, or the oxidation state of the pyridine ring [1]. In the broader nitrophenyl‑dihydropyridine amide series, subtle structural modifications—including the nature of the para‑substituent on the anilide ring and the position of the nitro group on the benzyl moiety—have been shown in patent disclosures to profoundly alter in vitro pharmacological potency for cardiovascular targets [2]. Because the target compound carries a specific n‑butyl chain on the anilide phenyl and a meta‑nitrobenzyl group at N‑1, a purchaser who selects a generic “6‑oxo‑dihydropyridine‑3‑carboxamide” or even a close regioisomer (e.g. with a 4‑nitrobenzyl isomer) risks obtaining a molecule with a fundamentally different target‑engagement profile, selectivity window, and physicochemical property set, rendering generic substitution scientifically invalid for any study that aims to reproduce or build upon prior work with this precise analogue [2].

N-(4-Butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Quantitative Comparative Evidence for Scientific Procurement Decisions


Lipophilic Ligand Efficiency vs. the 4‑Chlorophenyl and 2‑Methoxyphenyl Carboxamide Analogues

The target compound exhibits a computed XLogP3‑AA of 4.1 and a molecular weight of 405.4 g·mol⁻¹, yielding a LipE‑relevant descriptor set that differs systematically from two commercially listed close analogues [1]. The 4‑chlorophenyl analogue has a higher halogen‑bonding potential and a distinct electronic profile, while the 2‑methoxyphenyl analogue (CAS 899741-43-6, MW 379.4 g·mol⁻¹) carries a hydrogen‑bond acceptor ortho to the amide linkage that can induce a different conformational preference and solubility profile compared with the para‑n‑butyl substituent . No direct head‑to‑head biological data are available, but the property divergence alone is sufficient to predict altered membrane permeability, nonspecific binding, and CYP‑interaction potential in cellular assays, making the compounds non‑substitutable in any systematic structure–activity exploration [1].

Physicochemical property differentiation Ligand lipophilicity efficiency Drug-likeness

Nitrophenyl Positioning vs. the 4‑Nitrobenzyl Constitutional Isomer in Dihydropyridine Carboxamide Series

The target compound carries a meta‑nitrobenzyl substituent at N‑1, whereas numerous patent‑exemplified dihydropyridine amides contain a para‑nitrobenzyl or para‑nitrophenyl group [1]. In the foundational Bayer patent US 5,051,433, the 4‑nitrophenyl‑dihydropyridine amides are explicitly profiled for vasodilatory and cardiac‑inotropic activity, and the position of the nitro substituent is known to modulate electronic distribution across the dihydropyridine ring, altering calcium‑channel or related cardiovascular target binding [1]. Because N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide places the nitro group in the meta position of the benzyl ring, the through‑space electronic effect on the pyridone carbonyl and the carboxamide NH differs from that of the 4‑nitro isomer, resulting in a distinct hydrogen‑bonding surface and dipole moment [2]. No direct comparative assay data have been published, but the positional isomerism creates a structural differentiation that is widely recognised in medicinal chemistry to produce divergent target‑binding kinetics and metabolic stability.

Constitutional isomer differentiation Nitro group positional effect Cardiovascular pharmacology

Oxidation State Differentiation: 6‑Oxo‑1,6‑dihydropyridine Core vs. 1,4‑Dihydropyridine and 2‑Oxo‑1,2‑dihydropyridine Isomers

The compound features a 6‑oxo‑1,6‑dihydropyridine (2‑pyridone) core, which is constitutionally distinct from the classical 1,4‑dihydropyridine nucleus that dominates the calcium‑channel blocker pharmacopoeia [1]. It is also distinct from the 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamide isomer that appears in certain commercial listings [2]. The 6‑oxo‑1,6‑dihydropyridine ring places the carbonyl adjacent to the N‑1 substituent, creating a vinylogous amide system that influences the electron density at C‑3 (carboxamide attachment) and C‑5 in a manner different from the 2‑oxo isomer. This electronic difference is expected to alter hydrogen‑bond acceptor strength at the pyridone oxygen and the hydrolytic stability of the amide bond, two parameters that are critical for consistent in‑stock compound performance across assay replicates. No quantitative rate‑constant or redox‑potential data are publicly available for this specific compound, but the constitutional distinction is absolute and irreversible, meaning the 2‑oxo and 1,4‑dihydro isomers cannot serve as surrogates.

Pyridine oxidation state Tautomer stability Redox property differentiation

Para‑n‑Butyl Chain Length vs. Tert‑Butyl and Unsubstituted Phenyl Carboxamide Comparators

The target compound incorporates a linear n‑butyl chain at the para position of the anilide ring, in contrast to the branched tert‑butyl analogue (N-(4‑tert‑butylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, MW 270.3 g·mol⁻¹, lacking the N‑1 nitrobenzyl group) and the unsubstituted phenyl derivative [1]. The linear n‑butyl group adds approximately 57 Da relative to an unsubstituted phenyl and provides different conformational entropy and hydrophobic contact surface compared with the globular tert‑butyl moiety. In matched molecular pair analyses across diverse chemotypes, exchanging a tert‑butyl for an n‑butyl group alters logD (Δ ≈ 0.2–0.5 log units), aqueous solubility (up to 3‑fold), and microsomal metabolic stability (often decreasing t₁/₂ for n‑butyl by 20–50 % due to increased ω‑oxidation susceptibility) [2]. Although direct experimental data for this specific series have not been published, these well‑established trends reinforce that the n‑butyl chain imparts a unique pharmacokinetic and biophysical signature that cannot be replicated by branched or shorter alkyl analogues.

Alkyl chain length SAR Flexibility vs. rigidity Membrane interaction

N-(4-Butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Research and Industrial Application Scenarios Grounded in Evidence-Based Differentiation


Cardiovascular Nitrophenyl‑Dihydropyridine Amide Screening Library Expansion

In laboratories investigating dihydropyridine‑based vasodilators or cardiac inotropes building upon the Bayer‑patented nitrophenyl‑dihydropyridine amide pharmacophore [1], this compound serves as a precisely defined meta‑nitrobenzyl‑substituted variant that expands chemical space beyond the predominantly para‑nitro‑exemplified patent estate. Its 6‑oxo‑1,6‑dihydropyridine oxidation state and distinctive n‑butyl chain offer a unique combination that can be used to decouple oxidation‑state‑dependent redox effects from alkyl‑chain‑driven membrane partitioning in calcium‑channel or related target engagement assays.

Physicochemical Property‑Based Matched Molecular Pair Studies

The availability of closely related but structurally distinct analogues—such as the 2‑methoxyphenyl carboxamide (CAS 899741-43-6) and the 4‑chlorophenyl carboxamide—enables matched molecular pair analysis where the n‑butylphenyl group of this compound represents a lipophilic, linear‑alkyl reference point . Procurement of the exact 4‑butylphenyl entity is essential for building internally consistent datasets that quantify the impact of para‑substituent topology on logD, solubility, microsomal stability, and off‑target binding without confounding by scaffold or nitro‑position heterogeneity.

Constitutional Isomer Discrimination in Tautomer‑Sensitive Biochemical Assays

For assay systems where pyridone‑pyridinol tautomerism influences target hydrogen‑bonding (e.g., kinase or bromodomain assays), the 6‑oxo‑1,6‑dihydropyridine core of this compound provides a fixed tautomeric state distinct from the 2‑oxo isomer [2]. This property makes the compound a suitable probe for quantifying the contribution of the pyridone oxygen’s position to binding affinity, provided that the procurement specification rigorously excludes the 2‑oxo constitutional isomer.

Synthetic Methodology Reference Standard for Diversity‑Oriented Pyridone Library Construction

Given its structural relationship to the scope of the diversity‑oriented synthesis reported by Baškovč et al. [3], this compound can serve as a retention‑time and purity reference standard for HPLC‑MS monitoring of libraries of N‑substituted 4‑aryl‑6‑oxo‑1,6‑dihydropyridine‑3‑carboxamides, where the specific n‑butyl/m‑nitrobenzyl substitution pattern provides a characteristic chromatographic signature that aids library deconvolution.

Quote Request

Request a Quote for N-(4-butylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.